

# optimizing Rezatapopt dosing to minimize off-target effects

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## Compound of Interest

Compound Name: Rezatapopt

Cat. No.: B12378407

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## Technical Support Center: Rezatapopt

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing **Rezatapopt** dosing to minimize off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Rezatapopt**?

**Rezatapopt** is a first-in-class, orally available small molecule designed as a p53 reactivator. It specifically targets the TP53 Y220C mutation. This mutation creates a crevice in the p53 protein, leading to thermal instability and loss of its tumor suppressor function.<sup>[1][2]</sup>

**Rezatapopt** is designed to selectively bind to this pocket, stabilizing the mutant p53 protein and restoring its wild-type conformation and tumor-suppressing activities.<sup>[1][3]</sup>

Q2: What are the known on-target and potential off-target effects of **Rezatapopt**?

The primary on-target effect of **Rezatapopt** is the reactivation of mutant p53 Y220C, leading to the induction of apoptosis in cancer cells harboring this mutation. The clinical safety profile of **Rezatapopt** has been evaluated in the PYNNACLE phase 1/2 trial. Treatment-related adverse events (TRAEs) have been reported, which may be due to on-target effects in normal tissues or off-target activities. The most common TRAEs (occurring in >15% of patients) are nausea, fatigue, increased blood creatinine, and increased alanine aminotransferase (ALT). Most of

these events were Grade 1-2, and individual Grade 3 TRAEs occurred at a rate of less than 6%.

Q3: How can we monitor the on-target activity of **Rezatapopt** in our experiments?

On-target activity can be monitored by assessing the activation of the p53 signaling pathway. This can be achieved by measuring the upregulation of p53 target genes, such as CDKN1A (p21) and MDM2, via quantitative reverse transcription PCR (qRT-PCR) or Western blot. A corresponding decrease in cell viability and induction of apoptosis in TP53 Y220C mutant cell lines would also indicate on-target activity.

Q4: Are there any known strategies to mitigate the gastrointestinal side effects observed with **Rezatapopt**?

Clinical data suggests that administering **Rezatapopt** with food can improve gastrointestinal tolerability. For in vivo animal studies, ensuring adequate hydration and nutrition may help in managing these effects.

## Troubleshooting Guides

### Issue 1: High level of cytotoxicity in non-target (wild-type p53) cells.

Possible Cause	Troubleshooting Steps
Off-target activity	1. Confirm Target Specificity: Run a dose-response curve of Rezatapopt on both TP53 Y220C mutant and wild-type cell lines. A significant rightward shift in the IC50 for wild-type cells should be observed. 2. Assess Apoptosis Induction: Use Annexin V/PI staining to confirm if the observed cytotoxicity is due to apoptosis. 3. Lower Concentration: Reduce the concentration of Rezatapopt to a range that maintains efficacy in the target cells while minimizing effects on non-target cells.
Compound instability	1. Check Compound Integrity: Verify the purity and integrity of the Rezatapopt stock through methods like HPLC. 2. Proper Storage: Ensure the compound is stored under recommended conditions to prevent degradation.
Cell line misidentification	1. Cell Line Authentication: Confirm the identity and p53 mutation status of your cell lines through STR profiling and sequencing.

## Issue 2: Inconsistent apoptosis induction in TP53 Y220C mutant cells.

Possible Cause	Troubleshooting Steps
Suboptimal dosing	1. Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to identify the optimal concentration and incubation time for apoptosis induction.
Cell culture variability	1. Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. 2. Seeding Density: Optimize cell seeding density to avoid confluency-related artifacts.
Assay timing	1. Apoptotic Window: The timing of analysis is critical. If measured too early, the percentage of apoptotic cells may be too low. If too late, cells may have progressed to secondary necrosis.

Data Presentation

Table 1: Summary of Rezatapopt Clinical Efficacy (PYNNACLE Phase 2 Interim Data)

Tumor Type	Overall Response Rate (ORR)
All Tumors (n=97)	33%
Ovarian Cancer (n=44)	43%
Breast Cancer (n=11)	18%
Endometrial Cancer (n=5)	60%
Lung Cancer (n=18)	22%
Other Solid Tumors (n=19)	21%

Data as of August 4, 2025, data cutoff.

**Table 2: Common Treatment-Related Adverse Events (TRAEs) with Rezatapopt**

Adverse Event	Frequency	Common Grade
Nausea	>15%	1-2
Fatigue	>15%	1-2
Blood Creatinine Increased	>15%	1-2
Alanine Aminotransferase (ALT) Increased	>15%	1-2

## Experimental Protocols

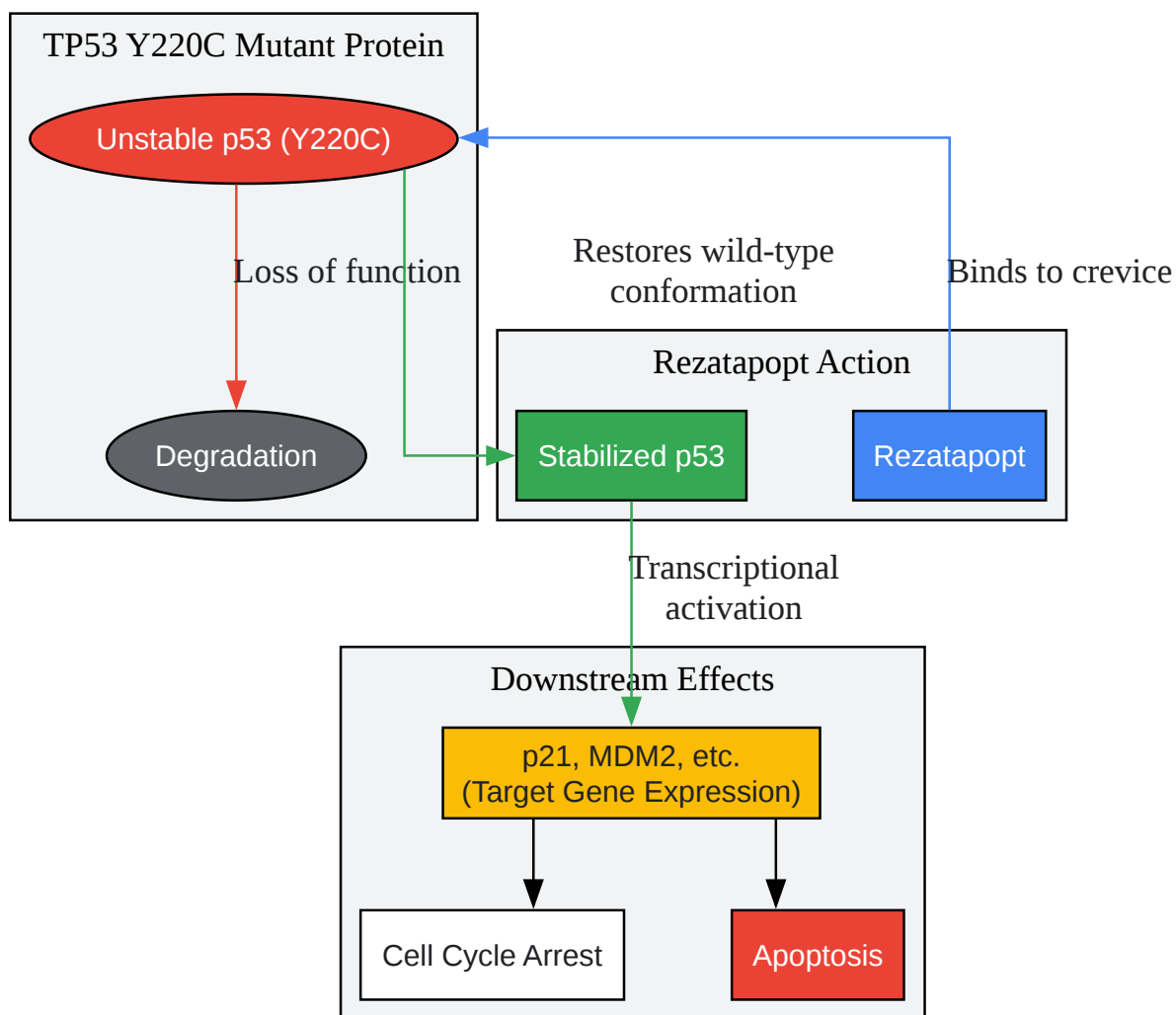
### Protocol 1: Dose-Response Assessment of On-Target vs. Off-Target Cytotoxicity

- Cell Seeding: Seed TP53 Y220C mutant cells (e.g., NUGC-3) and p53 wild-type cells (e.g., A549) in separate 96-well plates at a density of 5,000-10,000 cells per well.
- Compound Preparation: Prepare a serial dilution of **Rezatapopt** in culture medium, ranging from a high concentration (e.g., 100  $\mu$ M) to a low concentration (e.g., 1 nM).
- Treatment: After 24 hours, replace the medium with the **Rezatapopt** dilutions. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for 72 hours.
- Viability Assay: Assess cell viability using a commercial assay such as CellTiter-Glo® or an MTS assay.
- Data Analysis: Plot the percentage of viable cells against the log of the **Rezatapopt** concentration and calculate the IC50 for each cell line.

### Protocol 2: Quantification of Apoptosis via Annexin V/PI Staining

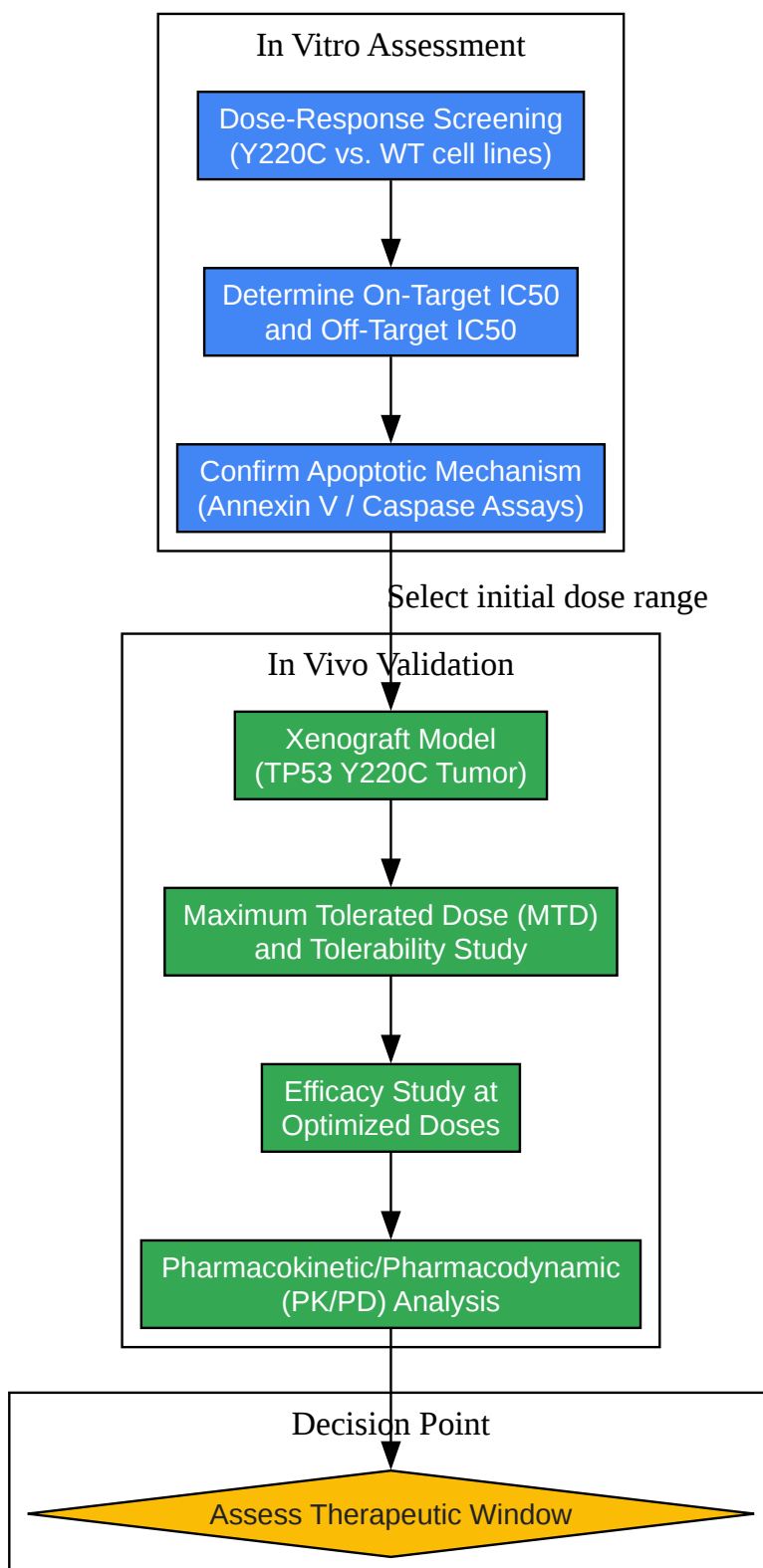
- **Cell Treatment:** Treat TP53 Y220C mutant cells with **Rezatapopt** at the desired concentration and for the optimal time determined from previous experiments. Include positive and negative controls.
- **Cell Harvesting:** Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
- **Washing:** Wash the cells twice with cold 1X PBS.
- **Staining:** Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution.
- **Incubation:** Incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

## Mandatory Visualizations



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Caption: **Rezatapopt**'s mechanism of action on mutant p53.



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Caption: Experimental workflow for optimizing **Rezatapopt** dosing.



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## References

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